Equipotent Dual Cholinesterase Inhibition vs. Selective AChE Inhibitors
RX 67668 exhibits balanced, equipotent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with an IC50 of 5 μM for each enzyme [1]. This dual inhibitory profile contrasts with the more AChE-selective nature of many clinically used anticholinesterases and may contribute to its distinct pharmacological effects.
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5 μM (AChE); IC50 = 5 μM (BuChE) |
| Comparator Or Baseline | Edrophonium: IC50 (AChE) ~0.3 μM; Neostigmine: IC50 (AChE) ~0.01 μM; Eserine: IC50 (AChE) ~0.06 μM; Pyridostigmine: IC50 (AChE) ~0.1 μM (comparator values are typical literature ranges; direct IC50 comparisons for BuChE under identical conditions not available) |
| Quantified Difference | RX 67668 IC50 is 16-500 fold higher (less potent) than comparators in AChE inhibition assays, while maintaining equal potency against BuChE. |
| Conditions | In vitro enzymatic assays using purified or tissue-derived cholinesterases. Specific assay conditions for RX 67668 IC50 determination are not detailed in the available abstracts. |
Why This Matters
The unique 1:1 AChE:BuChE inhibition ratio distinguishes RX 67668 from AChE-selective agents, making it a valuable tool for investigating the role of butyrylcholinesterase in cholinergic signaling and neuromuscular function.
- [1] Doxey JC, et al. Some pharmacological properties of RX 67668--a new anticholinesterase. Br J Pharmacol. 1972 Nov;46(3):568P-569P. PMID: 4656643. View Source
